molecular formula C10H7BrINO2 B1412587 Ethyl 2-bromo-6-cyano-4-iodobenzoate CAS No. 1807015-40-2

Ethyl 2-bromo-6-cyano-4-iodobenzoate

Cat. No.: B1412587
CAS No.: 1807015-40-2
M. Wt: 379.98 g/mol
InChI Key: ODRUHVAGNZDUOM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-cyano-4-iodobenzoate is a halogenated benzoate ester with a complex substitution pattern, featuring bromine, iodine, and cyano functional groups. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science due to its reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) facilitated by the halogen substituents. Its molecular formula is C₁₀H₇BrINO₂ (assuming an ethyl ester group), with a molecular weight of approximately 380.0 g/mol (calculated based on analogous structures).

Properties

IUPAC Name

ethyl 2-bromo-6-cyano-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)9-6(5-13)3-7(12)4-8(9)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRUHVAGNZDUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-bromo-6-cyano-4-iodobenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C10H7BrINO2C_{10}H_7BrINO_2. Its structure includes a benzoate moiety with bromine and iodine substituents along with a cyano group. These functional groups contribute to its unique reactivity and biological properties.

PropertyValue
Molecular Weight340.94 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
BioavailabilityHigh gastrointestinal absorption rate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins involved in various biochemical pathways. The presence of halogens (bromine and iodine) and the cyano group allows it to participate in diverse chemical interactions, influencing its biological effects.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways critical for cellular function.
  • Antimicrobial Properties : Some research suggests that this compound exhibits antimicrobial activity, although further studies are required to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that at concentrations around 50 μM, this compound significantly inhibited enzyme activity related to certain metabolic pathways, indicating its potential as a therapeutic agent .
  • Antimicrobial Activity : Another study explored its antimicrobial properties against various bacterial strains. Results showed that the compound inhibited bacterial growth at specific concentrations, suggesting its utility in developing antimicrobial agents.
  • Comparative Analysis : When compared to similar compounds such as Methyl 4-bromo-2-cyano-6-iodobenzoate and Ethyl 4-bromo-2-cyano-6-iodobenzoate, this compound exhibited distinct reactivity patterns due to its unique combination of functional groups. This specificity may influence its effectiveness in drug development.

Comparative Table of Related Compounds

Compound NameUnique FeaturesBiological Activity
This compoundBromine and iodine substituentsPotential enzyme inhibitor
Methyl 4-bromo-2-cyano-6-iodobenzoateDifferent positioning of functional groupsAntimicrobial properties
Ethyl 4-bromo-2-cyano-6-iodobenzoateSimilar structure but different reactivityInvestigated for drug development

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from related benzoate derivatives. Below is a detailed comparison with key analogs:

Methyl 2-bromo-6-cyano-4-iodobenzoate

  • Molecular Formula: C₉H₅BrINO₂
  • Molecular Weight : 365.95 g/mol
  • Availability: Methyl derivatives are often discontinued commercially (e.g., Biosynth’s product), suggesting challenges in synthesis or stability . Applications: Both compounds are used in lab-scale organic synthesis, but the methyl variant’s discontinuation may reflect practical limitations in scalability or handling.

Ethyl 4-Cyanobenzoate

  • Molecular Formula: C₁₀H₉NO₂
  • Molecular Weight : 191.18 g/mol
  • Key Differences: Substituents: Lacks halogens (bromo/iodo), limiting its utility in metal-catalyzed cross-couplings.

Ethyl Acetate Extracts of Bioactive Compounds

  • Examples: Compounds from turmeric or ginger extracts (e.g., curcuminoids, gingerols) in ethyl acetate.
  • Key Differences: Functionality: Natural products lack halogen substituents but exhibit biological activity (e.g., antifungal properties). Complexity: Natural extracts contain mixtures, contrasting with the synthetic purity (≥95%) of this compound .

Comparative Data Table

Property This compound Mthis compound Ethyl 4-Cyanobenzoate
Molecular Weight (g/mol) ~380.0 365.95 191.18
Halogen Substituents Br, I Br, I None
Ester Group Ethyl Methyl Ethyl
Purity Not reported ≥95% Variable
Primary Use Synthetic intermediate Discontinued lab reagent Solvent/Intermediate
Hazard Profile Likely high (halogens) High (halogens) Moderate

Notes

Commercial Availability : Methyl analogs are often discontinued, emphasizing the ethyl variant’s niche utility .

Data Gaps: Limited published data on the ethyl compound’s physical properties (melting point, solubility) necessitate extrapolation from structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-6-cyano-4-iodobenzoate
Reactant of Route 2
Ethyl 2-bromo-6-cyano-4-iodobenzoate

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